

Toxicological Profile of 2-Methylaziridine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylaziridine

Cat. No.: B133172

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **2-Methylaziridine** (also known as propyleneimine), a reactive alkylating agent. The information is intended for researchers, scientists, and professionals in drug development and related fields to ensure safe handling and informed use of this chemical intermediate. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies, based on established guidelines, are provided for key toxicological endpoints.

Acute Toxicity

2-Methylaziridine exhibits high acute toxicity via oral, dermal, and inhalation routes of exposure. It is classified as very toxic if swallowed, very toxic in contact with skin, and very toxic by inhalation. Acute exposure can lead to irritation of the eyes, skin, and respiratory tract, as well as central nervous system (CNS) effects, and in severe cases, death.

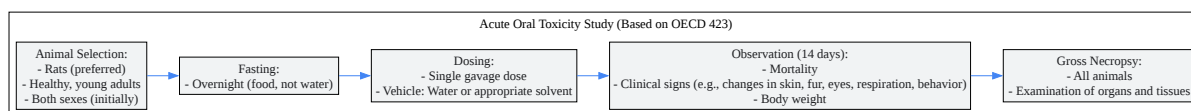
Table 1: Acute Toxicity of **2-Methylaziridine**

Route of Exposure	Species	Metric	Value	Reference(s)
Oral	Rat	LD50	19 mg/kg bw	
Dermal	Rat	LD50	34 mg/kg bw	
Inhalation	Rat	LC50	500 ppm (1.2 mg/L) for 4 hours (5/6 mortality)	
Inhalation	Guinea Pig	LC50	500 ppm (1.2 mg/L) for 2 hours (3/5 mortality)	

Experimental Protocols: Acute Toxicity Testing

The methodologies for acute toxicity studies are generally based on OECD guidelines.

- **Acute Oral Toxicity (OECD 420, 423, 425):** The test substance is administered in a single dose by gavage to fasted animals (e.g., rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A tiered dosing procedure is often used to minimize the number of animals.
- **Acute Dermal Toxicity:** The test substance is applied to a shaved area of the skin of the test animal (e.g., rat or rabbit) for a 24-hour period. The site is then cleansed, and the animals are observed for 14 days for signs of toxicity and mortality.
- **Acute Inhalation Toxicity:** Animals are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours). Animals are then observed for at least 14 days for toxic effects and mortality.



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Figure 1: Workflow for an acute oral toxicity study.

Chronic Toxicity and Carcinogenicity

Long-term exposure to **2-Methylaziridine** has been shown to be carcinogenic in animal studies. The International Agency for Research on Cancer (IARC) has classified **2-Methylaziridine** as "possibly carcinogenic to humans" (Group 2B), and the U.S. National Toxicology Program (NTP) has listed it as "reasonably anticipated to be a human carcinogen".

Oral administration in rats has been shown to cause a variety of tumors. In a key study, **2-Methylaziridine** was administered by gavage to rats for up to 60 weeks. The treatment led to an increased incidence of mammary gland adenocarcinomas in females, leukemia in males, and gliomas and squamous-cell carcinomas of the ear canal in both sexes.

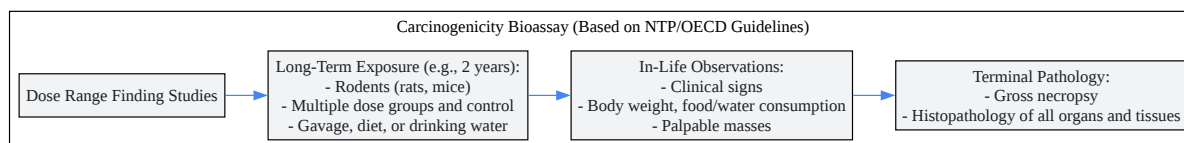
Table 2: Carcinogenicity of **2-Methylaziridine** in Rats (Oral Gavage)

Dose Group	Sex	Tumor Type	Incidence
Low Dose	Female	Mammary Adenocarcinoma	Increased
High Dose	Female	Mammary Adenocarcinoma	Increased
Low Dose	Male	Leukemia	Increased
High Dose	Male	Leukemia	Increased
Both Doses	Both	Glioma	Increased
Both Doses	Both	Squamous-cell carcinoma of the ear canal	Increased
Low Dose	Male	Intestinal Adenocarcinoma	Small number
High Dose	Male	Intestinal Adenocarcinoma	Small number

Experimental Protocols: Carcinogenicity Bioassay

Carcinogenicity studies are typically conducted following guidelines from the NTP or OECD.

- **NTP Carcinogenesis Bioassay (Rodents):** These are typically two-year studies. The test substance is administered to rats and mice, usually via the diet, drinking water, or gavage. The study includes multiple dose groups and a control group. Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, a comprehensive histopathological examination of all organs and tissues is performed.
- **OECD 451 (Carcinogenicity Studies):** This guideline recommends a long-term study (typically 24 months for rats) where the test substance is administered daily to several groups of animals at different dose levels. The study evaluates the carcinogenic potential of a substance and provides information on dose-response relationships.



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Figure 2: General workflow for a carcinogenicity bioassay.

Mutagenicity and Genotoxicity

2-Methylaziridine is a genotoxic compound, meaning it can damage DNA. It has been shown to be mutagenic in a variety of in vitro and in vivo test systems.

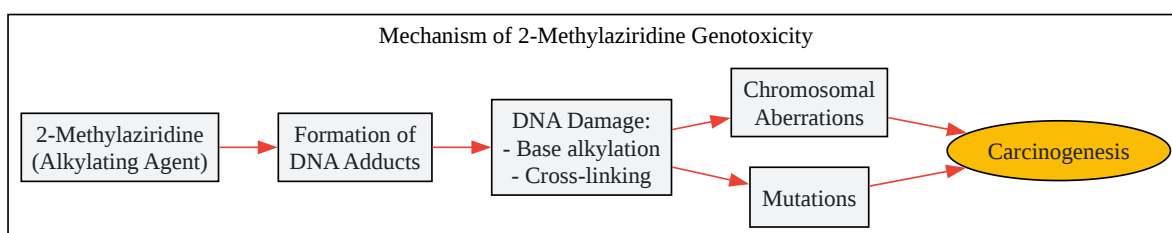
Table 3: Mutagenicity of **2-Methylaziridine**

Assay Type	Test System	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Positive
Escherichia coli	Positive	
Mitotic Recombination	Saccharomyces cerevisiae	Positive
Somatic Mutation	Drosophila melanogaster	Positive
Sex-Linked Recessive Lethal Mutations	Drosophila melanogaster	Positive
In vivo Micronucleus Assay	Rodent	Positive

Mechanism of Genotoxicity

As a reactive alkylating agent, **2-methylaziridine**'s toxicity stems from its ability to form covalent adducts with nucleophilic sites in cellular macromolecules, most critically DNA. The

strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with DNA bases. This can lead to DNA damage, mutations, and chromosomal aberrations.



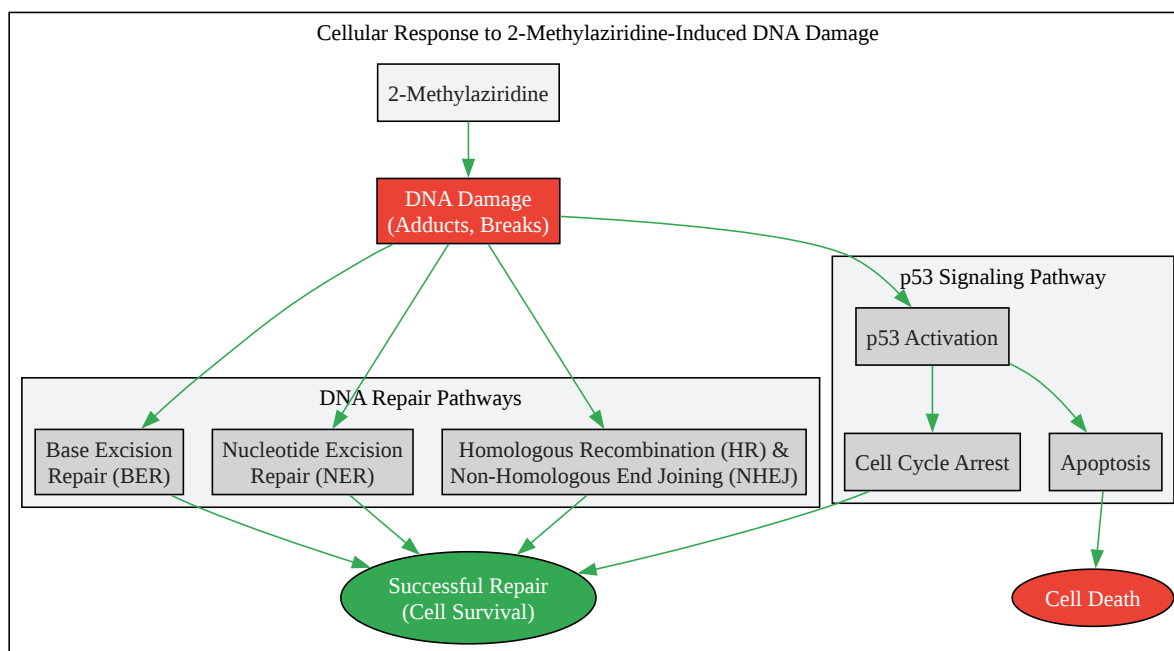
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Figure 3: Simplified mechanism of **2-Methylaziridine** genotoxicity.

Signaling Pathways Involved in Genotoxicity Response

The DNA damage induced by **2-Methylaziridine** activates complex cellular signaling pathways aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis). Key pathways include:

- DNA Repair Pathways:
 - Base Excision Repair (BER): Primarily repairs small, non-helix-distorting base lesions.
 - Nucleotide Excision Repair (NER): Removes bulky, helix-distorting DNA adducts.
 - Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair DNA double-strand breaks.
- p53 Signaling Pathway: The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can halt the cell cycle to allow for DNA repair or trigger apoptosis.



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Figure 4: Key signaling pathways in response to DNA damage.

Experimental Protocols: Mutagenicity Assays

- **Bacterial Reverse Mutation Assay (Ames Test; OECD 471):** This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in the histidine or tryptophan operon, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium.

- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance with and without metabolic activation. After a suitable treatment period, the cells are arrested in metaphase, and the chromosomes are examined for structural aberrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and bone marrow or peripheral blood is collected.[\[6\]](#) The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[\[6\]](#)

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of **2-Methylaziridine**. In a non-guideline study in rats, administration of aziridine (a closely related compound) during gestation resulted in increased implantation loss and skeletal and organ malformations at a maternally toxic dose. More research is needed to fully characterize the reproductive and developmental risks of **2-Methylaziridine**.

Experimental Protocols: Reproductive and Developmental Toxicity Studies

Standard protocols for these studies are provided by the OECD.

- OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals (usually rats or rabbits) are administered the test substance during the period of organogenesis. The dams are euthanized just prior to term, and the fetuses are examined for external, visceral, and skeletal abnormalities.
- OECD 416 (Two-Generation Reproduction Toxicity Study): The test substance is administered to male and female animals for one complete generation. The animals are assessed for effects on mating, pregnancy, parturition, and lactation. The offspring (F1 generation) are also exposed to the test substance and assessed for reproductive capability.

Safety and Handling for Researchers

Given its high acute toxicity, carcinogenicity, and mutagenicity, **2-Methylaziridine** must be handled with extreme caution in a research setting.

- Engineering Controls: Work with **2-Methylaziridine** should be conducted in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.
- Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous materials.

This guide provides a summary of the available toxicological data for **2-Methylaziridine**. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) and other relevant safety information before handling this compound.

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- To cite this document: BenchChem. [Toxicological Profile of 2-Methylaziridine: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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